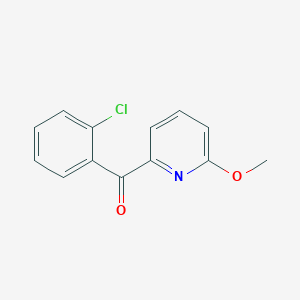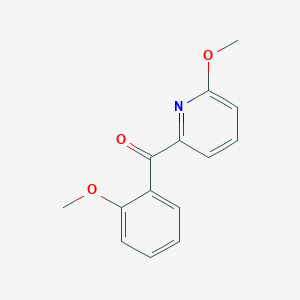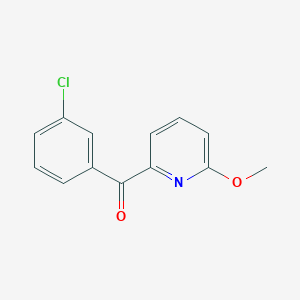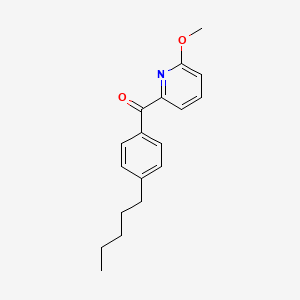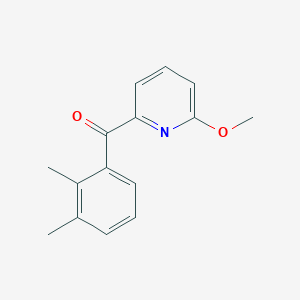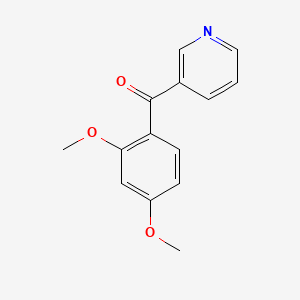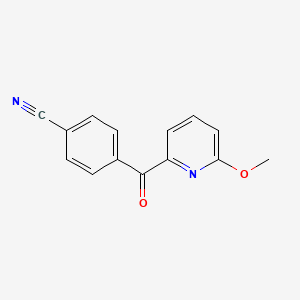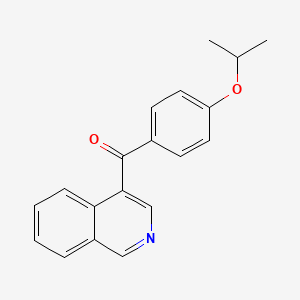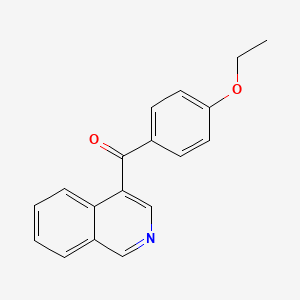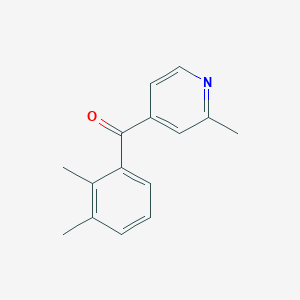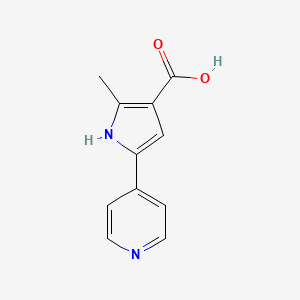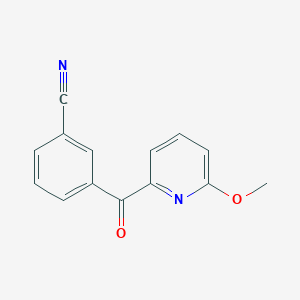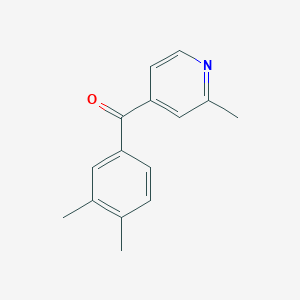
4-(3,4-二甲基苯甲酰)-2-甲基吡啶
描述
4-(3,4-Dimethylbenzoyl)-2-methylpyridine, also known as DMMP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMMP is a pyridine derivative that is widely used as a fluorescent probe for detecting and measuring metal ions in biological systems.
科学研究应用
光反应性研究
已对4-(3,4-二甲基苯甲酰)-2-甲基吡啶及其相关化合物进行了光反应性研究。例如,在含有不同配体的氧中心羰基三钌配合物中,包括4-甲基吡啶,使用激光激发进行了光反应性研究。研究发现,σ-给体配体和更极性的水介质稳定了电荷转移激发态,导致更高的CO释放量子产率 (Moreira et al., 2016)。
合成和结构表征
研究还集中在与4-(3,4-二甲基苯甲酰)-2-甲基吡啶相关的化合物的合成和结构表征上。例如,使用2-(3,5-双三氟甲基苯基)-4-甲基吡啶作为色团配体进行了对单环金(II)配合物的研究。这些研究为这类配合物的电致发光性能以及大于经典π−π堆积和Pt−Pt距离提供了见解 (Ionkin et al., 2005)。
DNA结合和光解研究
已探索了混合多吡啶钌(II)配合物的DNA结合和光解性能,包括4-甲基吡啶衍生物。这些研究表明,这些配合物可以通过部分插入结合到DNA,并在照射下促进质粒DNA的单链裂解 (Tan & Chao, 2007)。
抗病毒活性
在药物化学领域,已对新的吡唑吡啶衍生物的合成和抗病毒活性进行了研究,其中包括4-(苯胺基)/4-[(甲基吡啶-2-基)氨基]-1-苯基-1H-吡唑并[3,4-b]吡啶-4-羧酸。这些化合物已展示出对包括单纯疱疹病毒1型(HSV-1)和疱疹病毒(VSV)在内的各种病毒的抗病毒活性 (Bernardino et al., 2007)。
催化应用
还对相关化合物的催化性能进行了研究。例如,已研究了二苯并噻吩的竞争性加氢脱硫、2-甲基吡啶的加氢脱氮以及萘的加氢在硫化NiMo/γ-Al2O3催化剂上的反应。这些研究为N-含有分子对脱硫过程的抑制作用提供了见解 (Egorova & Prins, 2004)。
属性
IUPAC Name |
(3,4-dimethylphenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-4-5-13(8-11(10)2)15(17)14-6-7-16-12(3)9-14/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKBFUBOGNIFMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=NC=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylbenzoyl)-2-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



